Geraniin

Beschreibung

Eigenschaften

IUPAC Name |

[(1R,7R,8S,26R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23+,30-,32+,33-,39+,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQBXPCJFAKSPG-SVYIMCMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@@H]7C(=CC(=O)[C@@](C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H28O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

952.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Occurrence and Quantification of Geraniin: A Technical Guide to Its Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Geraniin, a prominent ellagitannin, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of Geraniin, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and visualizations of its associated signaling pathways.

Natural Abundance of Geraniin

Geraniin is distributed across various plant families, with notable concentrations found in the genera Geranium, Phyllanthus, and Euphorbia, as well as in the pericarp of Nephelium lappaceum (rambutan). The concentration of Geraniin can vary significantly depending on the plant species, the part of the plant used, and the geographical location. A comprehensive summary of Geraniin content in various plant sources is presented in Table 1.

| Plant Species | Family | Plant Part | Geraniin Content | Reference(s) |

| Geranium thunbergii | Geraniaceae | Leaves (dried) | > 10% (w/w) | [1] |

| Geranium schiedeanum | Geraniaceae | Crude Extract | 40% (yield) | |

| Geranium purpureum | Geraniaceae | Not Specified | 96.05 ppm | [2] |

| Nephelium lappaceum (Rambutan) | Sapindaceae | Peel (freeze-dried) | 12.67 g/100g | [3] |

| Nephelium lappaceum (Rambutan) | Sapindaceae | Peel Extract | 397.28 ± 6.74 mg/g | |

| Nephelium lappaceum (Rambutan) | Sapindaceae | Peel (methanolic extract) | 568.0 mg/g | [4] |

| Nephelium lappaceum (Rambutan) | Sapindaceae | Peel (ethanolic extract) | 37.9 mg/g | [1] |

| Phyllanthus muellerianus | Phyllanthaceae | Phenolic Extract | 474.9 mg/g | [5] |

| Phyllanthus amarus & others (mixture) | Phyllanthaceae | Aqueous Extract | 3% | [1] |

| Phyllanthus amarus & others (mixture) | Phyllanthaceae | Methanolic Extract | 17% | [1] |

| Euphorbia species | Euphorbiaceae | General | Present | [6] |

| Acer saccharum (Sugar Maple) | Sapindaceae | Autumn-shed Leaves | Present | [7] |

Experimental Protocols for Extraction and Quantification

The isolation and quantification of Geraniin from plant matrices involve several established methodologies. The choice of method depends on the desired scale, purity, and available instrumentation.

Soxhlet Extraction

A classic and exhaustive extraction method suitable for laboratory-scale isolation.

Protocol:

-

Preparation of Plant Material: Air-dry the plant material (e.g., leaves, peels) at room temperature and grind it into a fine powder using a mechanical grinder.

-

Apparatus Setup: Assemble a Soxhlet extractor with a round-bottom flask, a thimble, and a condenser.

-

Loading: Place the powdered plant material into a cellulose thimble and insert it into the Soxhlet extractor.

-

Solvent Addition: Fill the round-bottom flask with a suitable solvent (e.g., ethanol, methanol, or water) to about two-thirds of its volume.[8][9]

-

Extraction Process: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back onto the thimble containing the plant material. This process allows for continuous extraction of the desired compounds.[10][11] The extraction is typically run for several hours until the solvent in the siphon arm becomes colorless.

-

Concentration: After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude Geraniin extract.

Ultrasound/Microwave-Assisted Extraction (UMAE)

A modern and efficient method that reduces extraction time and solvent consumption.[12]

Protocol:

-

Sample Preparation: Mix the powdered plant material with a solvent (e.g., water or ethanol-water mixtures) in a specified solid-to-liquid ratio (e.g., 1:16 g/mL).

-

Ultrasonic Treatment: Subject the mixture to ultrasonication for a defined period (e.g., 20 minutes) at a specific frequency (e.g., 25 kHz).

-

Microwave Treatment: Immediately following ultrasonication, place the mixture in a microwave extractor and heat for a short duration (e.g., 5 minutes) at a set temperature (e.g., 70°C).

-

Filtration and Concentration: Filter the resulting mixture to separate the solid residue. The filtrate is then concentrated under vacuum to obtain the crude extract.

Purification by Column Chromatography

A standard technique for purifying Geraniin from the crude extract.

Protocol:

-

Column Packing: A chromatography column is packed with a stationary phase, such as silica gel or a reverse-phase C18 material, as a slurry in a non-polar solvent.[13][14]

-

Sample Loading: The crude extract is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the column.

-

Elution: The column is eluted with a solvent system of increasing polarity (gradient elution). For reverse-phase chromatography, a gradient of acetonitrile in water is often used.[15][16]

-

Fraction Collection: Eluted fractions are collected sequentially.

-

Analysis: Each fraction is analyzed for the presence of Geraniin using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pooling and Concentration: Fractions containing pure Geraniin are pooled and the solvent is removed to yield the purified compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and accurate method for the quantification of Geraniin.[17]

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of purified Geraniin of known concentrations.

-

Sample Preparation: Dissolve a known amount of the plant extract in a suitable solvent, filter through a 0.45 µm filter, and dilute to an appropriate concentration.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of two solvents, such as water with a small percentage of formic or acetic acid (Solvent A) and acetonitrile or methanol (Solvent B).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 280 nm.[18]

-

-

Analysis: Inject both the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the Geraniin standards against their concentrations. The concentration of Geraniin in the sample is then determined by interpolating its peak area on the calibration curve.

Signaling Pathways Modulated by Geraniin

Geraniin has been shown to exert its biological effects by modulating various cellular signaling pathways. One of the key pathways affected is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway Inhibition by Geraniin

Geraniin has been demonstrated to suppress the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis in cancer cells.[19][20] It also inhibits the activation of NF-κB, a downstream effector of this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Purification and Thermal Stability of Geraniin from Rambutan (Nephelium lappaceum) Peels [spkx.net.cn]

- 4. A review: extraction, phytochemicals, and biological activities of rambutan (Nephelium lappaceum L) peel extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Prebiotic Potential of Geraniin and Geraniin-Enriched Extract against High-Fat-Diet-Induced Metabolic Syndrome in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of geraniin from sugar maple leaves: an ultrastructural study with the phytopathogen Xanthomonas campestris pv. vitians - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. The Art and Science of Soxhlet Extraction: A Practical Guide for Medicinal Plant Preparation [greenskybio.com]

- 11. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preliminary Testing of Ultrasound/Microwave-Assisted Extraction (U/M-AE) for the Isolation of Geraniin from Nephelium lappaceum L. (Mexican Variety) Peel [mdpi.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. researchgate.net [researchgate.net]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. An UPLC Method for Determination of Geraniin in Rat Plasma and its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN102010449A - Method for preparing geraniin - Google Patents [patents.google.com]

- 19. journals.hh-publisher.com [journals.hh-publisher.com]

- 20. researchgate.net [researchgate.net]

Geraniin biosynthesis pathway in plants

An In-depth Technical Guide to the Biosynthesis of Geraniin in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniin is a prominent member of the ellagitannin class of hydrolyzable tannins, recognized for its significant biological activities, including antioxidant, antimicrobial, and anticancer properties.[1][2] It is a complex polyphenolic compound found in a variety of plant species, notably within the Geraniaceae, Euphorbiaceae, and Phyllanthaceae families.[1][3] Understanding the biosynthetic pathway of geraniin is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This guide provides a detailed overview of the current knowledge on the geraniin biosynthesis pathway, including its key enzymatic steps, intermediates, and regulatory mechanisms. It also offers a compilation of relevant quantitative data and experimental protocols to aid researchers in this field.

The Geraniin Biosynthesis Pathway

The biosynthesis of geraniin, like other hydrolyzable tannins, originates from the shikimate pathway and involves a series of enzymatic reactions, including glycosylation, galloylation, and oxidative coupling.[2][3][4][5][6][7] The pathway can be broadly divided into three major stages:

Stage 1: Formation of the Precursor, β-Glucogallin

The biosynthesis begins with the formation of gallic acid from the shikimate pathway intermediate 3-dehydroshikimate. Gallic acid is then esterified with UDP-glucose to form the first key intermediate, 1-O-galloyl-β-D-glucose, commonly known as β-glucogallin. This reaction is catalyzed by a UDP-glucose:gallate glucosyltransferase (UGT).[2][3][6][7][8][9]

Stage 2: Sequential Galloylation to Pentagalloylglucose (PGG)

β-Glucogallin serves as both the initial acceptor and the primary acyl donor for a series of galloylation reactions.[6][7] A cascade of β-glucogallin-dependent galloyltransferases catalyzes the sequential addition of galloyl groups to the glucose core, ultimately forming the pivotal intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG).[2][3][6][10][11][12][13]

Stage 3: Oxidative Coupling and Formation of Geraniin

PGG is the central precursor for all ellagitannins.[2][5] The formation of geraniin from PGG involves intramolecular C-C oxidative coupling of galloyl groups to form the characteristic hexahydroxydiphenoyl (HHDP) and dehydrohexahydrodiphenoyl (DHHDP) moieties.[2][4][5] This oxidative coupling is catalyzed by laccase-like phenol oxidases.[3][6] It has been suggested that the DHHDP group is formed first and is subsequently reduced to the HHDP group.[14] The specific sequence of these oxidative reactions on the PGG core leads to the final, complex structure of geraniin.

Quantitative Data

Quantitative analysis of geraniin and its precursors is essential for understanding the efficiency of the biosynthetic pathway and for optimizing extraction and production processes.

Table 1: Geraniin Content in Plant Tissues

| Plant Species | Tissue/Condition | Geraniin Concentration | Reference |

| Geranium thunbergii | Leaves (Red light) | Highest concentration | [1][15][16] |

| Geranium thunbergii | Leaves (Red + Blue light) | Intermediate concentration | [1][15][16] |

| Geranium thunbergii | Leaves (Cool White Fluorescent) | Lowest concentration | [1][15][16] |

Table 2: Kinetic Properties of a Key Biosynthetic Enzyme

| Enzyme | Substrate | Km (µM) | Vmax (nkat/mg) | Kcat (s⁻¹) | Kcat/Km (s⁻¹·M⁻¹) | Reference |

| UGT84A77 from Canarium album | Gallic Acid | 10.45 ± 0.69 | 0.44 ± 0.01 | 0.35 ± 0.01 | 34076.64 | [8][9] |

| UGT84A77 from Canarium album | UDP-Glucose | 109.20 ± 11.21 | 0.52 ± 0.02 | 0.42 ± 0.02 | 3844.87 | [8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the geraniin biosynthesis pathway.

Enzyme Extraction from Plant Tissues

This protocol is adapted for the extraction of enzymes like galloyltransferases and laccases from fresh plant material.

Materials:

-

Fresh plant tissue (e.g., young leaves of Geranium thunbergii)

-

Liquid nitrogen

-

Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone)

-

Mortar and pestle

-

Centrifuge

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Add the extraction buffer to the powdered tissue (e.g., 5 mL of buffer per gram of tissue).

-

Continue grinding until a homogenous slurry is formed.

-

Transfer the slurry to a centrifuge tube and centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude enzyme extract.

-

Proceed with downstream applications such as enzyme assays or protein purification.

Laccase Activity Assay

This spectrophotometric assay is used to determine the activity of laccase, a key enzyme in the oxidative coupling steps of geraniin biosynthesis. This protocol uses 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a substrate.[17][18][19]

Materials:

-

Crude or purified enzyme extract

-

100 mM sodium acetate buffer, pH 4.5

-

10 mM ABTS solution

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a 1 mL cuvette containing:

-

800 µL of 100 mM sodium acetate buffer (pH 4.5)

-

100 µL of 10 mM ABTS solution

-

100 µL of enzyme extract

-

-

Mix the contents by gentle inversion.

-

Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 420 nm for 5 minutes at a constant temperature (e.g., 30°C).

-

Calculate the rate of change in absorbance per minute (ΔA420/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the molar extinction coefficient of oxidized ABTS (ε = 36,000 M⁻¹cm⁻¹).

One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute under the specified conditions.

Identification and Quantification of Geraniin and Precursors by HPLC

This method can be used to identify and quantify geraniin and its precursors, such as gallic acid and β-glucogallin, in plant extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: Acetonitrile

Gradient Elution Program:

-

A typical gradient might be: 0-5 min, 5% B; 5-30 min, 5-30% B; 30-40 min, 30-50% B; 40-45 min, 50-95% B; followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific compounds of interest.

Procedure:

-

Prepare a plant extract (e.g., methanolic or ethanolic extract) and filter it through a 0.45 µm syringe filter.

-

Inject a known volume (e.g., 10 µL) of the filtered extract onto the HPLC column.

-

Monitor the elution of compounds at a specific wavelength (e.g., 280 nm for tannins).

-

Identify the peaks of interest by comparing their retention times and UV spectra with those of authentic standards (gallic acid, β-glucogallin, geraniin).

-

Quantify the compounds by creating a calibration curve using known concentrations of the standards.

Regulation of Geraniin Biosynthesis

The biosynthesis of geraniin is a tightly regulated process, influenced by both developmental and environmental cues.

Transcriptional Regulation

The expression of genes encoding the biosynthetic enzymes is a key point of regulation. While specific transcription factors for the geraniin pathway are yet to be fully elucidated, it is known that transcription factor families such as MYB, bHLH, and WRKY are involved in the regulation of other tannin biosynthetic pathways and are likely to play a role in geraniin synthesis as well.[20][21]

Environmental Factors

-

Light: Studies have shown that light quality can significantly affect geraniin accumulation. Red light, in particular, has been found to stimulate the production of geraniin in Geranium thunbergii.[1][15][16][22][23]

-

Wounding and Herbivory: As a defense compound, the biosynthesis of geraniin is expected to be induced by mechanical wounding and herbivore attack. This response is likely mediated by plant defense signaling pathways, such as the jasmonic acid pathway.[24][25]

Conclusion and Future Perspectives

Significant progress has been made in elucidating the general pathway of hydrolyzable tannin biosynthesis, providing a solid framework for understanding geraniin formation. However, several key areas require further investigation. The precise enzymatic steps and intermediates from PGG to geraniin need to be identified and characterized. The kinetic properties of the enzymes involved in the later stages of the pathway are largely unknown. Furthermore, a detailed understanding of the signaling pathways and transcription factors that specifically regulate geraniin biosynthesis will be crucial for metabolic engineering approaches aimed at enhancing its production in plants or microbial systems. The in-depth knowledge of geraniin biosynthesis will undoubtedly pave the way for its sustainable production and the development of novel pharmaceuticals and nutraceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Enzymology of gallotannin and ellagitannin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ellagitannin - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Recognition of Gallotannins and the Physiological Activities: From Chemical View [frontiersin.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Beta-glucogallin—tetrakisgalloylglucose O-galloyltransferase - Wikipedia [en.wikipedia.org]

- 12. Beta-glucogallin O-galloyltransferase - Wikipedia [en.wikipedia.org]

- 13. [PDF] Enzymatic Synthesis of 1,6-Digalloylglucose from β-Glucogallin by β-Glucogallin: β-Glucogallin 6-O-Galloyltransferase from Oak Leaves | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. EFFECTS OF LIGHT QUALITIES ON GERANIIN PRODUCTION OF GERANIUM THUNBERGII | International Society for Horticultural Science [ishs.org]

- 16. researchgate.net [researchgate.net]

- 17. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]

- 18. Isolation, Purification, and Characterization of Fungal Laccase from Pleurotus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sunlongbiotech.com [sunlongbiotech.com]

- 20. mdpi.com [mdpi.com]

- 21. Identification and Characterization of Transcription Factors Involved in Geraniol Biosynthesis in Rosa chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Accumulation of geranylgeranylated chlorophylls in the pigment-protein complexes of Arabidopsis thaliana acclimated to green light: effects on the organization of light-harvesting complex II and photosystem II functions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Wounding Triggers Callus Formation via Dynamic Hormonal and Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Systemic wound signaling in plants: A new perception - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Geraniin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geraniin, a prominent ellagitannin found in a variety of medicinal plants, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of geraniin. Detailed experimental protocols for its isolation, purification, and key biological assays are presented to facilitate further research and development. Furthermore, this guide elucidates the molecular mechanisms underlying geraniin's therapeutic effects, with a focus on its modulation of critical signaling pathways, visualized through detailed diagrams. All quantitative data has been systematically compiled into tables for ease of comparison and reference, making this a vital resource for professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

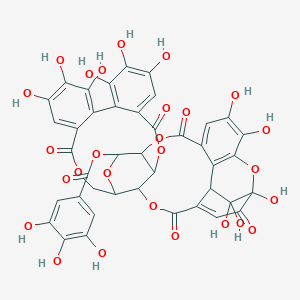

Chemical Structure and Physicochemical Properties

Geraniin (IUPAC Name: [(1R,7R,8S,26R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate) is a complex hydrolyzable tannin.[1] Its core structure consists of a glucose molecule esterified with a galloyl group, a hexahydroxydiphenoyl (HHDP) group, and a dehydrohexahydroxydiphenoyl (DHHDP) group.[2] This intricate structure is responsible for its diverse biological activities. Upon hydrolysis, geraniin can be broken down into smaller, bioactive metabolites such as gallic acid, ellagic acid, and corilagin.

Physicochemical Data

A summary of the key physicochemical properties of geraniin is presented in Table 1. Geraniin is a crystalline solid, and while a specific melting point is not consistently reported in the literature, its thermal instability is noted, with significant degradation observed at elevated temperatures.[3] It exhibits poor solubility in gastric fluid but good solubility in intestinal fluids, suggesting that its absorption may be favored in the small intestine.[4][5] Its negative Log P value indicates its hydrophilic nature.[4][5]

Table 1: Physicochemical Properties of Geraniin

| Property | Value | Source(s) |

| Molecular Formula | C41H28O27 | [1] |

| Molecular Weight | 952.64 g/mol | [2] |

| Appearance | Crystalline solid | |

| Melting Point | Not available | |

| Solubility in DMSO | 100 mg/mL (104.97 mM) | |

| Solubility in Ethanol | Approx. 30 mg/mL | |

| Solubility in Dimethyl Formamide | Approx. 30 mg/mL | |

| Aqueous Solubility | Sparingly soluble | |

| Log P | -0.73 ± 0.17 | [4][5] |

| Thermal Stability | Unstable to heating. 17.13% degradation at 60°C for 10 hours; 73.97% degradation at 100°C for 2 hours. | [3] |

| pH Stability | Unstable, particularly in alkaline conditions. | [6] |

Biological and Pharmacological Properties

Geraniin exhibits a broad spectrum of pharmacological activities, making it a promising candidate for the development of new therapeutic agents. These activities are summarized in Table 2.

Antioxidant Activity

Geraniin is a potent antioxidant, effectively scavenging various free radicals. Its antioxidant capacity has been demonstrated in several in vitro assays, including the DPPH and ABTS radical scavenging assays.

Anti-inflammatory Activity

Geraniin has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. It has been shown to reduce paw edema in the carrageenan-induced paw edema model in rats, a classic model of acute inflammation.

Anticancer Activity

A substantial body of research has highlighted the anticancer potential of geraniin against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in colorectal, lung, and glioma cancer cells. The underlying mechanisms often involve the modulation of key signaling pathways that regulate cell growth and survival.

Antiviral Activity

Geraniin has also been reported to possess antiviral properties against a range of viruses, including Herpes Simplex Virus (HSV-1 and HSV-2), influenza virus, and human enterovirus 71.

Table 2: Summary of Biological and Pharmacological Activities of Geraniin

| Activity | Model/Assay | Result (e.g., IC50) | Source(s) |

| Antioxidant | DPPH radical scavenging | IC50 = 1.9 μM (galvinoxyl radical) | |

| ABTS radical scavenging | IC50 = 6.9 μM | ||

| Anti-inflammatory | Carrageenan-induced paw edema (rats) | Significant reduction in paw edema | |

| Anticancer | Human colorectal cancer cells (SW480, HT-29) | Inhibition of proliferation, induction of apoptosis | [7] |

| Human lung adenocarcinoma cells (A549) | Inhibition of proliferation, induction of apoptosis | ||

| Human glioma cells (U87, LN229) | Inhibition of proliferation, induction of apoptosis | ||

| Antiviral | Herpes Simplex Virus 2 (HSV-2) | IC50 = 18.4 ± 2.0 μM | |

| Human Enterovirus 71 | IC50 = 10 μg/mL | ||

| Influenza A and B viruses | Inhibition of neuraminidase activity |

Experimental Protocols

Isolation and Purification of Geraniin from Geranium thunbergii

This protocol describes the extraction and purification of geraniin from the dried leaves of Geranium thunbergii.

-

Extraction:

-

Homogenize dried leaves of G. thunbergii in a 70% acetone-water solution (e.g., 1 kg of leaves in 10 L of solvent).

-

Filter the homogenate and concentrate the filtrate under reduced pressure to remove the acetone.

-

Sequentially extract the aqueous concentrate with diethyl ether, ethyl acetate, and n-butanol to remove impurities of increasing polarity.

-

-

Column Chromatography:

-

Subject the final water-soluble extract to column chromatography on a Diaion HP-20 resin.

-

Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, and 100% methanol).

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify geraniin-containing fractions.

-

-

Further Purification:

-

Pool the geraniin-rich fractions and further purify them using MCI-gel CHP-20P column chromatography with an aqueous methanol gradient.

-

Combine the pure fractions of geraniin and evaporate the solvent to yield purified geraniin.

-

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the antioxidant activity of geraniin using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of dilutions of geraniin in methanol.

-

Use ascorbic acid or Trolox as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each geraniin dilution.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Determine the IC50 value (the concentration of geraniin that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of geraniin.

-

In Vivo Anticancer Activity: Human Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anticancer activity of geraniin in a mouse xenograft model.

-

Cell Culture and Implantation:

-

Culture human cancer cells (e.g., SW480 colorectal cancer cells) under standard conditions.

-

Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

-

Tumor Growth and Treatment:

-

Monitor the mice regularly for tumor formation and growth.

-

Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups.

-

Administer geraniin to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

-

Evaluation of Antitumor Efficacy:

-

Measure the tumor volume periodically using calipers.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and perform further analyses, such as histopathology and western blotting, to assess apoptosis and other relevant markers.

-

Signaling Pathways and Mechanisms of Action

Geraniin exerts its therapeutic effects by modulating multiple intracellular signaling pathways that are often dysregulated in disease. Two of the most well-documented pathways affected by geraniin are the PI3K/Akt and STAT3 signaling pathways, which are critical regulators of cell survival, proliferation, and inflammation.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth. Geraniin has been shown to inhibit the PI3K/Akt pathway, thereby inducing apoptosis in cancer cells.[7][8][9][10] It achieves this by reducing the phosphorylation of both PI3K and Akt, the key kinases in this pathway.[7]

References

- 1. Geraniin | C41H28O27 | CID 3001497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and Thermal Stability of Geraniin from Rambutan (Nephelium lappaceum) Peels [spkx.net.cn]

- 4. researchgate.net [researchgate.net]

- 5. The physicochemical properties of geraniin, a potential antihyperglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Geraniin inhibits proliferation and induces apoptosis through inhibition of phosphatidylinositol 3-kinase/Akt pathway in human colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.hh-publisher.com [journals.hh-publisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In Vitro Antioxidant Activity of Geraniin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Geraniin, a prominent ellagitannin found in various medicinal plants, has garnered significant scientific interest due to its potent antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of Geraniin, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying molecular mechanisms.

Quantitative Antioxidant Activity

The antioxidant capacity of Geraniin has been evaluated using various established in vitro assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, offering a quantitative comparison of its efficacy in scavenging different reactive species.

| Antioxidant Assay | IC50 Value (µM) | Comments | Reference |

| DPPH Radical Scavenging | 0.92 | Assayed at pH 4.5. | [1] |

| 1.27 | Assayed at pH 7.9. | [1] | |

| Hydroxyl Radical Scavenging | 0.11 | Determined by the deoxyribose method. | [1] |

| 1.44 | Determined by the electron spin resonance (ESR) method. | [1] | |

| Superoxide Radical Scavenging | 2.65 | Generated by the PMS-NADH system. | [1] |

| Xanthine Oxidase Inhibition | 30.49 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key in vitro antioxidant assays used to characterize Geraniin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

-

A stock solution of DPPH (e.g., 100 µM) is prepared in methanol.[1]

-

Various concentrations of Geraniin are mixed with the DPPH solution.[1]

-

The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).[1][2]

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.[1][2]

-

A control is prepared using the solvent in place of the Geraniin solution.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[3]

-

The IC50 value, the concentration of Geraniin required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Method)

This method assesses the ability of an antioxidant to compete with deoxyribose for hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The degradation of deoxyribose by hydroxyl radicals leads to the formation of a pink chromogen upon heating with thiobarbituric acid (TBA).

Procedure:

-

The reaction mixture contains potassium phosphate buffer (e.g., 20 mM, pH 7.4), 2-deoxyribose (e.g., 2.8 mM), EDTA (e.g., 104 µM), FeCl₃ (e.g., 100 µM), ascorbate (e.g., 100 µM), and hydrogen peroxide (H₂O₂) (e.g., 1 mM).[1]

-

Different concentrations of Geraniin are added to the reaction mixture.[1]

-

The mixture is incubated at 37°C for 1 hour.[1]

-

Following incubation, an equal volume of a solution containing 0.5% thiobarbituric acid in 10% trichloroacetic acid is added.[1]

-

The mixture is then boiled at 100°C for 15 minutes to develop the pink color.[1]

-

After cooling, the absorbance is measured at 532 nm.[1]

-

The scavenging activity is calculated by comparing the absorbance of the sample to a blank control.[1]

Superoxide Radical (O₂•⁻) Scavenging Assay (PMS-NADH System)

This assay relies on the generation of superoxide radicals by the phenazine methosulfate (PMS)-NADH system. These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan product, which can be measured spectrophotometrically. Antioxidants compete for the superoxide radicals, thus inhibiting the formation of formazan.

Procedure:

-

The reaction mixture consists of different concentrations of Geraniin, nitroblue tetrazolium (NBT) (e.g., 630 µM), phenazine methosulfate (PMS) (e.g., 33 µM), and NADH (e.g., 156 µM).[1]

-

The reaction is initiated by the addition of NADH.

-

The absorbance is measured at a specific wavelength (typically 560 nm) after a set incubation period.[4]

-

The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample with that of a control.

Signaling Pathways and Molecular Mechanisms

Geraniin exerts its cytoprotective effects against oxidative stress not only through direct radical scavenging but also by modulating intracellular signaling pathways that upregulate the expression of antioxidant enzymes.

Nrf2/HO-1 Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a battery of antioxidant and detoxifying enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like Geraniin, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1).[5][6]

PI3K/AKT and ERK1/2 Signaling Pathways

The activation of the Nrf2 pathway by Geraniin is also dependent on the upstream signaling cascades involving Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) and Extracellular signal-regulated kinase 1/2 (ERK1/2).[5][7] Inhibition of these pathways has been shown to suppress the Geraniin-induced nuclear translocation of Nrf2 and the subsequent expression of antioxidant enzymes.[5]

Conclusion

Geraniin demonstrates significant in vitro antioxidant activity through both direct radical scavenging and the modulation of key cytoprotective signaling pathways. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of Geraniin.

References

- 1. herbpedia.wdfiles.com [herbpedia.wdfiles.com]

- 2. DPPH Radical Scavenging Assay [mdpi.com]

- 3. iomcworld.com [iomcworld.com]

- 4. scribd.com [scribd.com]

- 5. Geraniin exerts cytoprotective effect against cellular oxidative stress by upregulation of Nrf2-mediated antioxidant enzyme expression via PI3K/AKT and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Geraniin Protects against Cerebral Ischemia/Reperfusion Injury by Suppressing Oxidative Stress and Neuronal Apoptosis via Regulation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Geraniin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniin, a prominent ellagitannin found in various medicinal plants, has emerged as a promising natural compound with multifaceted anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which geraniin exerts its effects on cancer cells. The information presented herein is curated from numerous in vitro and in vivo studies, offering valuable insights for researchers and professionals in oncology and drug development. Geraniin's therapeutic potential stems from its ability to modulate a wide array of cellular processes, including the induction of apoptosis, inhibition of cell proliferation and metastasis, and suppression of angiogenesis. These effects are orchestrated through the intricate regulation of key signaling pathways, positioning geraniin as a compelling candidate for further investigation in cancer therapy.

Quantitative Data Summary

The anti-cancer efficacy of geraniin has been quantified across various cancer cell lines and in vivo models. The following tables summarize key data points, including IC50 values for cytotoxicity, and outcomes of in vivo studies.

Table 1: In Vitro Cytotoxicity of Geraniin (IC50 Values)

| Cancer Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) |

| HT-29 | Colorectal Cancer | 18.13 ± 0.53 | 72 |

| HT-29 | Colorectal Cancer | 39.94 ± 0.43 | 48 |

| HT-29 | Colorectal Cancer | 73.71 ± 0.86 | 24 |

| HCT116 | Colorectal Cancer | >100 | 72 |

| Ca Ski | Cervical Cancer | >100 | 72 |

| A549 | Lung Cancer | >100 | 72 |

| Jurkat | T-cell Leukemia | >100 | 72 |

| MCF-7 | Breast Cancer | 42.32 | 24 |

| MCF-7 | Breast Cancer | 17.98 | 48 |

| MCF-7 | Breast Cancer | 9.94 | 72 |

| SCC-9 | Oral Cancer | Not specified, dose-dependent inhibition (0-80 µM) | 24 |

| SCC-14 | Oral Cancer | Not specified, dose-dependent inhibition (0-80 µM) | 24 |

| C666-1 | Nasopharyngeal Cancer | Not specified, dose-dependent inhibition (0-10 µM) | Not specified |

| U87 | Glioma | Not specified, dose-dependent inhibition (5-80 µM) | 48 |

| LN229 | Glioma | Not specified, dose-dependent inhibition (5-80 µM) | 48 |

Table 2: In Vivo Anti-Tumor Efficacy of Geraniin

| Cancer Model | Animal Model | Geraniin Dosage | Administration Route | Treatment Duration | Tumor Growth Inhibition | Reference |

| Colorectal Cancer (SW480 & HT-29 xenograft) | Nude mice | Not specified | Not specified | Not specified | Significant inhibitory effects | [1] |

| Breast Cancer (4T1 syngeneic model) | BALB/c mice | 0.5 mg/day | Oral gavage | 6-7 weeks | Reduced tumor growth and liver metastasis (p<0.05) | [2] |

| Glioma (U87 xenograft) | Nude mice | 60 mg/kg | Not specified | 20 days (every 4 days) | Final tumor weight ~44% of control | [3] |

| Lung Adenocarcinoma (A549 xenograft) | Not specified | Not specified | Not specified | Not specified | Resulted in tumor growth inhibition | [4] |

Core Mechanisms of Action

Geraniin's anti-cancer activity is not attributable to a single mode of action but rather to a concerted effort across multiple cellular fronts. The primary mechanisms are detailed below.

Induction of Apoptosis

Geraniin is a potent inducer of apoptosis in a variety of cancer cells. This programmed cell death is initiated through both intrinsic (mitochondrial) and extrinsic pathways.

-

Modulation of Bcl-2 Family Proteins: Geraniin alters the balance of pro- and anti-apoptotic proteins. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability.[1][2][4]

-

Mitochondrial Dysfunction: The increased permeability of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.[4]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2][4]

-

Fas Ligand Upregulation: In some cancer types, such as human melanoma cells, geraniin has been shown to upregulate the expression of Fas ligand (FasL), suggesting an activation of the extrinsic apoptotic pathway.[5]

Cell Cycle Arrest

Geraniin disrupts the normal progression of the cell cycle in cancer cells, leading to an accumulation of cells in a specific phase and thereby inhibiting proliferation.

-

S Phase Arrest: In human breast cancer (MCF-7) and lung adenocarcinoma (A549) cells, geraniin has been observed to cause cell cycle arrest in the S phase.[4][6]

-

Modulation of Cell Cycle Regulators: In SUM159 breast cancer cells, geraniin treatment leads to an increase in the expression of the cell cycle inhibitor p21 and a decrease in the levels of Cyclin A, CDK1, and CDK2, proteins essential for cell cycle progression.[7]

Inhibition of Metastasis

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Geraniin has demonstrated significant anti-metastatic potential by targeting key processes in the metastatic cascade.

-

Inhibition of Migration and Invasion: Geraniin effectively inhibits the migration and invasion of various cancer cells, including colorectal, oral, and osteosarcoma cells.[1][8]

-

Downregulation of Matrix Metalloproteinases (MMPs): A key mechanism in preventing invasion is the downregulation of MMPs, enzymes that degrade the extracellular matrix. Geraniin has been shown to reduce the expression and activity of MMP-2.[8]

-

Suppression of Epithelial-Mesenchymal Transition (EMT): Geraniin can inhibit the TGF-β1-induced EMT in lung cancer cells. It achieves this by increasing the expression of the epithelial marker E-cadherin while repressing the mesenchymal markers N-cadherin and vimentin, as well as the EMT-inducing transcription factor Snail.[9]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and survival. While direct evidence for geraniin's anti-angiogenic effects is still emerging, its known mechanisms of action on key signaling pathways strongly suggest an inhibitory role in this process. Its ability to modulate pathways like PI3K/Akt and MAPK, which are central to angiogenesis, points towards a potential to inhibit the formation of new blood vessels that supply tumors.

Signaling Pathways Modulated by Geraniin

Geraniin's diverse anti-cancer effects are mediated through its interaction with several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Geraniin has been shown to be a potent inhibitor of this pathway.

-

Inhibition of Phosphorylation: Geraniin significantly suppresses the phosphorylation of key components of this pathway, including PI3K and Akt, thereby inactivating them.[1][10]

-

Downstream Effects: By inhibiting the PI3K/Akt pathway, geraniin prevents the activation of downstream effectors like mTOR, which is a master regulator of protein synthesis and cell growth.[11][12] This inhibition contributes to the observed anti-proliferative and pro-apoptotic effects of geraniin.[12][13]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Geraniin exhibits differential effects on various branches of the MAPK pathway.

-

Activation of p38 MAPK: In breast cancer cells, geraniin induces the production of reactive oxygen species (ROS), which in turn activates the p38 MAPK pathway. This activation is causally linked to the induction of apoptosis.[3][6]

-

Inhibition of ERK1/2: In contrast, in oral cancer and osteosarcoma cells, geraniin suppresses the phosphorylation of ERK1/2, a pathway often associated with cell proliferation and survival. This inhibition contributes to the anti-migratory and anti-invasive effects of geraniin.[8]

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, and cancer cell survival. Geraniin has been demonstrated to be a potent inhibitor of NF-κB activation.

-

Inhibition of NF-κB Translocation: Geraniin prevents the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, thereby inhibiting its transcriptional activity.[11][14]

-

Downregulation of NF-κB Target Genes: By inhibiting NF-κB, geraniin downregulates the expression of its target genes, which include anti-apoptotic proteins like Mcl-1 and pro-inflammatory cytokines.[11] This contributes to the pro-apoptotic and anti-inflammatory effects of geraniin.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the literature on geraniin's anti-cancer effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of geraniin and a vehicle control for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against geraniin concentration.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with geraniin as described for the MTT assay.

-

Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Seeding and Treatment: Culture and treat cells with geraniin as described previously.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

RNase Treatment and PI Staining: Resuspend the cells in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Protein Extraction: Lyse geraniin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-Akt, Akt, Bax, Bcl-2, caspases, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Transwell Migration and Invasion Assay

This assay assesses the migratory and invasive capabilities of cancer cells.

-

Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (with an 8 µm pore size membrane) with Matrigel. For migration assays, no coating is needed.

-

Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the Transwell insert.

-

Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for a period that allows for cell migration or invasion (typically 24-48 hours).

-

Removal of Non-migrated/invaded Cells: Gently remove the cells that have not migrated or invaded from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope to determine the extent of migration or invasion.

In Vitro Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.

-

Treatment: Treat the cells with conditioned medium from cancer cells that have been treated with geraniin or a vehicle control.

-

Incubation: Incubate the plate for several hours to allow for tube formation.

-

Imaging and Quantification: Visualize the tube-like structures using a microscope and quantify parameters such as the number of tubes, tube length, and number of branching points using image analysis software.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathway Diagrams

Caption: Geraniin-induced apoptosis signaling pathways.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by geraniin.

Caption: Differential modulation of MAPK pathways by geraniin.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Geraniin attenuates isoproterenol-induced cardiac hypertrophy by inhibiting inflammation, oxidative stress and cellular apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Geraniin inhibits TNF-α-induced impairments of osteogenesis through NF-κB and p38 MAPK signalling pathways in bone marrow stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Geraniin induces apoptotic cell death in human lung adenocarcinoma A549 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Geraniin-mediated apoptosis by cleavage of focal adhesion kinase through up-regulation of Fas ligand expression in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promocell.com [promocell.com]

- 7. Inhibitory effects of geraniin on LPS-induced inflammation via regulating NF-κB and Nrf2 pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. ibidi.com [ibidi.com]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. journals.hh-publisher.com [journals.hh-publisher.com]

- 14. researchgate.net [researchgate.net]

The Anti-inflammatory Effects of Geraniin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Geraniin, a prominent ellagitannin found in various medicinal plants, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying Geraniin's anti-inflammatory effects, supported by quantitative data from preclinical studies and detailed experimental protocols.

Core Mechanisms of Action

Geraniin exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms include the suppression of the NF-κB and MAPK signaling pathways, activation of the Nrf2 antioxidant response, and inhibition of the NLRP3 inflammasome.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In inflammatory conditions, NF-κB is activated and translocates to the nucleus, initiating the transcription of these target genes.

Geraniin has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB-dependent pro-inflammatory mediators.[1][2][3][4]

Modulation of MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK, are key signaling molecules involved in the inflammatory response. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), MAPKs become phosphorylated and activate downstream transcription factors, leading to the production of inflammatory cytokines. Geraniin has been demonstrated to inhibit the phosphorylation of p38 MAPK, thereby attenuating the downstream inflammatory cascade.[5]

Activation of Nrf2 Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Under inflammatory conditions associated with oxidative stress, Nrf2 activation plays a critical role in resolving inflammation. Geraniin has been found to promote the nuclear translocation of Nrf2 and enhance the expression of HO-1, contributing to its anti-inflammatory and antioxidant effects.[1][2][3][4][6]

Inhibition of NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Geraniin has been shown to restrict inflammasome activation by preventing the interaction between ASC and NLRP3, key components of the inflammasome complex. This inhibition leads to reduced pyroptosis and decreased release of IL-1β.[7]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of Geraniin on various inflammatory mediators from in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Geraniin

| Mediator | Cell Line | Stimulant | Geraniin Concentration | % Inhibition / IC50 | Reference |

| TNF-α | - | - | 43 µM | IC50 | [8][9][10] |

| Nitric Oxide (NO) | RAW 264.7 | LPS | Dose-dependent | - | [1][2][11] |

| iNOS | RAW 264.7 | LPS | Dose-dependent | - | [1][2] |

| IL-1β | - | - | Dose-dependent | - | [3][4][12][13] |

| IL-6 | - | - | Dose-dependent | - | [3][4][12][13] |

| COX-2 | RAW 264.7 | LPS | Dose-dependent | - | [11] |

| PGE2 | RAW 264.7 | LPS | Dose-dependent | - | [11] |

Table 2: In Vivo Anti-inflammatory Effects of Geraniin

| Animal Model | Inflammatory Parameter | Geraniin Dosage | % Inhibition / Effect | Reference |

| Carrageenan-induced paw edema (Rat) | Paw edema | Dose-dependent | Significant reduction | [14] |

| Adjuvant-induced arthritis (Rat) | Paw swelling | Dose-dependent | Significant reduction | [15] |

| LPS-induced acute lung injury (Mouse) | Lung edema, MPO activity | - | Significant attenuation | [3][4] |

| Gouty arthritis (Mouse) | Ankle joint swelling | - | Diminished | [7] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Geraniin's multi-target anti-inflammatory mechanism.

Caption: In vitro anti-inflammatory assay workflow.

Experimental Protocols

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is widely used to screen for anti-inflammatory compounds.

1. Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in 96-well plates (for viability and NO assays) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.

2. Treatment:

-

Pre-treat the cells with various concentrations of Geraniin for 1-2 hours.

-

Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

3. Nitric Oxide (NO) Assay:

-

After incubation, collect the cell culture supernatant.

-

Determine the NO concentration using the Griess reagent. Measure the absorbance at 540 nm.

4. Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

5. Western Blot Analysis:

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against iNOS, COX-2, phosphorylated and total forms of p38, NF-κB p65, and Nrf2, as well as HO-1.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation.

1. Animals:

-

Use male Wistar or Sprague-Dawley rats (150-200 g).

-

Acclimatize the animals for at least one week before the experiment.

2. Treatment:

-

Administer Geraniin (at various doses, e.g., orally or intraperitoneally) one hour before the carrageenan injection.

-

A control group should receive the vehicle, and a positive control group can be treated with a standard anti-inflammatory drug like indomethacin.

3. Induction of Edema:

-

Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vivo: Adjuvant-Induced Arthritis in Rats

This model is used to study chronic inflammation and is relevant to rheumatoid arthritis.

1. Animals:

-

Use male Lewis or Sprague-Dawley rats.

2. Induction of Arthritis:

-

Induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the footpad of the right hind paw.

3. Treatment:

-

Begin oral administration of Geraniin at various doses on the same day as or a few days after adjuvant injection and continue for a specified period (e.g., 14-28 days).

-

Include vehicle control and positive control (e.g., methotrexate) groups.

4. Assessment of Arthritis:

-

Paw Volume: Measure the volume of both hind paws at regular intervals.

-

Arthritic Score: Score the severity of arthritis in each paw based on erythema, swelling, and joint stiffness (e.g., on a scale of 0-4).

-

Body Weight: Monitor changes in body weight throughout the study.

-

Histopathology: At the end of the study, sacrifice the animals and perform histopathological examination of the joints to assess synovial inflammation, cartilage erosion, and bone resorption.

-

Biochemical Markers: Analyze serum levels of inflammatory markers such as TNF-α, IL-1β, and C-reactive protein (CRP).

Conclusion

Geraniin demonstrates significant anti-inflammatory potential through its multifaceted mechanisms of action, targeting key inflammatory pathways and mediators. The quantitative data from various preclinical models provide a strong rationale for its further development as a therapeutic agent for inflammatory diseases. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers investigating the anti-inflammatory properties of Geraniin and similar natural compounds. Further research, including clinical trials, is warranted to fully elucidate the therapeutic efficacy and safety of Geraniin in humans.

References

- 1. Inhibitory effects of geraniin on LPS-induced inflammation via regulating NF-κB and Nrf2 pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Geraniin attenuates LPS-induced acute lung injury via inhibiting NF-κB and activating Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Geraniin attenuates LPS-induced acute lung injury via inhibiting NF-κB and activating Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Geraniin from the methanol extract of Pilea mongolica suppresses LPS-induced inflammatory responses by inhibiting IRAK4/MAPKs/NF-κB/AP-1 pathway in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Geraniin restricts inflammasome activation and macrophage pyroptosis by preventing the interaction between ASC and NLRP3 to exert anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New TNF-alpha releasing inhibitors, geraniin and corilagin, in leaves of Acer nikoense, Megusurino-ki - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 11. Inhibitory effects of citronellol and geraniol on nitric oxide and prostaglandin E₂production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Geraniin attenuates isoproterenol-induced cardiac hypertrophy by inhibiting inflammation, oxidative stress and cellular apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Prebiotic Potential of Geraniin and Geraniin-Enriched Extract against High-Fat-Diet-Induced Metabolic Syndrome in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of anti-inflammatory fractions of Geranium wilfordii using tumor necrosis factor-alpha as a drug target on Herbochip® - an array-based high throughput screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Antiviral Potential of Geraniin: A Technical Guide for Researchers

An In-depth Review of the Antiviral Properties of Geraniin Against a Range of Viral Pathogens, Including Methodologies for In Vitro and In Vivo Evaluation.

Introduction

Geraniin, a hydrolyzable tannin found in various medicinal plants such as Geranium thunbergii, Phyllanthus urinaria, and the rind of Nephelium lappaceum (rambutan), has demonstrated a broad spectrum of biological activities, including potent antiviral effects.[1][2][3] This technical guide provides a comprehensive overview of the current research on the antiviral properties of geraniin against a variety of specific viruses. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. This document details the inhibitory mechanisms of geraniin, summarizes key quantitative data, and provides detailed experimental protocols for the assays cited.

Antiviral Activity of Geraniin Against Specific Viruses

Geraniin has been shown to be effective against a range of enveloped and non-enveloped viruses. Its mechanisms of action are multifaceted, including the inhibition of viral entry and replication, as well as interference with key viral enzymes.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36]

Coronaviridae Family

Geraniin has been identified as a promising agent against SARS-CoV-2, the virus responsible for the COVID-19 pandemic.[4][37] Its primary mechanism of action is the inhibition of viral entry into host cells.[4][37]

-

Mechanism of Action: Geraniin effectively blocks the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (hACE2) receptor.[4][37] This is achieved through its high affinity for both the spike protein (KD = 0.63 μM) and the hACE2 receptor (KD = 1.12 μM), as determined by biolayer interferometry.[4][37] By binding to these key proteins, geraniin prevents the initial attachment of the virus to the host cell surface, a critical step for infection.[4][37]

Flaviviridae Family

Geraniin exhibits significant antiviral activity against Dengue virus, particularly DENV-2.[5][8][11]

-

Mechanism of Action: The primary mode of action of geraniin against DENV-2 is the inhibition of viral attachment to host cells.[5] Molecular docking studies have shown that geraniin binds to the domain III of the DENV envelope (E) protein, which is crucial for receptor binding.[5] This interaction interferes with the initial stages of the viral life cycle.[5] Geraniin has been shown to be most effective when administered during the early stages of infection.[5] In vivo studies using BALB/c mice demonstrated that geraniin can reduce the DENV-2 RNA load and prevent severe liver damage.[8]

Geraniin has also been shown to inhibit Zika virus infection in vitro.[6][13]

-

Mechanism of Action: Similar to its action against DENV, geraniin hinders the internalization of ZIKV particles into the host cell.[6] It has been demonstrated to cause a loss of infectivity of the viral particles themselves.[6]

Picornaviridae Family

Geraniin has demonstrated potent antiviral effects against EV71, a major causative agent of hand, foot, and mouth disease.[38][7][23]

-

Mechanism of Action: Geraniin effectively inhibits the replication of EV71 in rhabdomyosarcoma (RD) cells.[38][23] In vivo studies in mice challenged with a lethal dose of EV71 showed that geraniin treatment reduced mortality, alleviated clinical symptoms, and inhibited viral replication in muscle tissues.[38][23]

Hepadnaviridae Family

Geraniin has shown promising activity against Hepatitis B virus.[9][10][15]

-

Mechanism of Action: Geraniin inhibits the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg) from infected cells.[9][15] Furthermore, it has been identified as a novel inhibitor of HBV covalently closed circular DNA (cccDNA), the persistent form of the viral genome in the nucleus of infected hepatocytes.[10] Geraniin appears to inhibit the establishment of cccDNA and may also modestly promote the degradation of pre-existing cccDNA.[10]

Herpesviridae Family

Geraniin has been shown to be effective against both HSV-1 and HSV-2.[1][2][14][20][25][39][28]

-

Mechanism of Action: Geraniin actively suppresses HSV-2 infection by interfering with viral replication.[2][14][28] It exhibits significant in vitro virucidal activity and blocks viral attachment.[20] Molecular docking studies suggest that geraniin targets the HSV-2 glycoprotein D (gD), which is essential for viral entry.[25] It has also been shown to inhibit HSV-1 replication.[1]

Orthomyxoviridae Family

Geraniin has demonstrated antiviral activity against influenza A and B viruses.[17][18][28]

-

Mechanism of Action: The primary mechanism of action of geraniin against influenza viruses is the inhibition of neuraminidase (NA) activity.[17][28] Neuraminidase is a key viral enzyme that facilitates the release of newly formed virus particles from infected cells. By inhibiting NA, geraniin prevents the spread of the virus.[17][28]

Quantitative Data Summary

The following tables summarize the key quantitative data on the antiviral activity of geraniin against various viruses.

Table 1: In Vitro Antiviral Activity of Geraniin (IC50 and EC50 Values)

| Virus Family | Virus | Cell Line | Assay Type | IC50 / EC50 | Reference(s) |

| Coronaviridae | SARS-CoV-2 | - | Competitive ELISA (Spike-ACE2 binding) | IC50: 4.2 μM | [4] |

| Flaviviridae | Dengue Virus Type 2 (DENV-2) | Vero | Plaque Reduction Assay | IC50: 1.75 μM | [5] |

| Flaviviridae | Zika Virus (ZIKV) | A549 | FACS Assay | IC50: 22 μg/mL | [19] |

| Picornaviridae | Enterovirus 71 (EV71) | Rhabdomyosarcoma (RD) | - | IC50: 10 μg/mL | [38][23] |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction Assay | EC50: 8.3 μg/mL | [1] |

| Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | - | - | IC50: 18.4 ± 2.0 μM | [2][14][28] |

| Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | HaCaT | - | EC50: 18.37 μM | [20] |

Table 2: In Vivo Antiviral Activity of Geraniin

| Virus Family | Virus | Animal Model | Dosage | Outcome | Reference(s) |

| Flaviviridae | Dengue Virus Type 2 (DENV-2) | BALB/c mice | - | Reduced DENV-2 RNA load, prevented severe liver damage | [8] |

| Picornaviridae | Enterovirus 71 (EV71) | ICR mice | - | Reduced mortality, relieved clinical symptoms, inhibited viral replication in muscle | [38][23] |

Table 3: Cytotoxicity of Geraniin (CC50 Values)

| Cell Line | Assay Type | CC50 | Reference(s) |

| A549 | MTT Assay | 420 μg/mL | [19] |

| Vero | MTT Assay | > Highest concentration tested (non-toxic) | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the antiviral activity of geraniin.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of geraniin on host cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells (e.g., A549, Vero) in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of geraniin in cell culture medium.

-